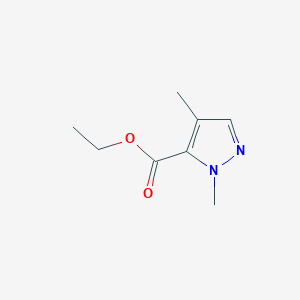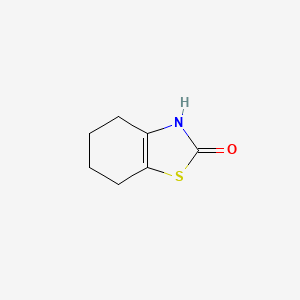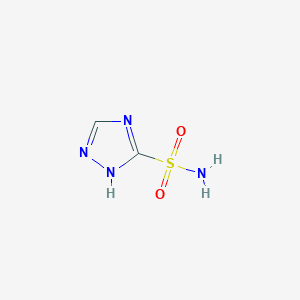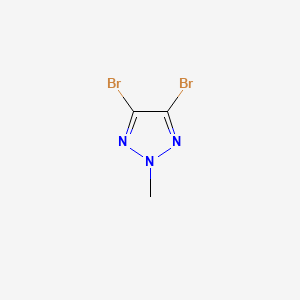![molecular formula C8H8N2O2 B1321486 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-10-1](/img/structure/B1321486.png)
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
The compound "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one" is a heterocyclic molecule that belongs to the class of oxazine derivatives. These compounds are of significant interest due to their potential biological activities and their use as scaffolds in pharmaceutical chemistry. The papers provided discuss various synthetic methods and structural analyses of related pyrido oxazine derivatives, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrido oxazine derivatives is a topic of considerable interest. Paper describes a one-pot annulation method to prepare pyrido[2,3-b][1,4]oxazin-2-ones, which could be related to the target compound. This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile, featuring a Smiles rearrangement and subsequent cyclization. Similarly, paper outlines a synthesis approach for pyrido[2,3-b][1,4]oxazine derivatives, which may be adapted for the synthesis of the 6-methyl variant by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various analytical techniques. For instance, paper reports the X-ray structural analysis of a triazine derivative, which could provide a precedent for the analysis of the molecular structure of the target compound. Theoretical studies, such as those described in paper , which investigate intramolecular hydrogen bonding interactions using computational methods, could also be applied to understand the molecular structure of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one."
Chemical Reactions Analysis
The reactivity of pyrido oxazine derivatives is influenced by their functional groups and the electronic nature of the substituents. Paper discusses the re-aromatization of a related ring system, which could be relevant when considering the chemical reactions of the target compound. The presence of electron-donating or electron-withdrawing groups can significantly affect the reactivity, as indicated in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. For example, the solubility, melting point, and stability can be affected by the substitution pattern on the pyrido oxazine ring. The papers do not directly address the physical properties of "6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one," but the synthesis methods and structural analyses provided can offer indirect information on these properties. Paper discusses the one-pot synthesis of related hexahydro derivatives, which might have implications for the physical properties of the target compound due to the similarities in the ring system.
Applications De Recherche Scientifique
1. Anti-Cancer Agents
- Application Summary: This compound is similar to a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives which were designed and synthesized for their anti-tumor activity .
- Methods of Application: The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
2. Fluorescent Materials for OLEDs
- Application Summary: A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for cost-effective multicolor display applications .
- Methods of Application: The band gap of the versatile pyrido [2,3-b]pyrazine family was systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .
- Results: Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
3. Anti-Tumor Activity
- Application Summary: This compound is similar to a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives which were designed and synthesized for their anti-tumor activity .
- Methods of Application: The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
4. Fluorescent Materials for OLEDs
- Application Summary: A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for cost-effective multicolor display applications .
- Methods of Application: The band gap of the versatile pyrido [2,3-b]pyrazine family was systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .
- Results: Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
5. Anti-Tumor Activity
- Application Summary: This compound is similar to a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives which were designed and synthesized for their anti-tumor activity .
- Methods of Application: The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
6. Fluorescent Materials for OLEDs
- Application Summary: A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for cost-effective multicolor display applications .
- Methods of Application: The band gap of the versatile pyrido [2,3-b]pyrazine family was systematically fine-tuned to exhibit a wide range of emissions spanning the entire visible region from blue to red .
- Results: Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Safety And Hazards
The safety and hazards associated with “6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” depend on the specific conditions of use. It has been classified as an Eye Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to handle this compound with appropriate personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)10-7(11)4-12-6/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBARNMXQYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619201 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
20348-10-1 | |
| Record name | 6-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

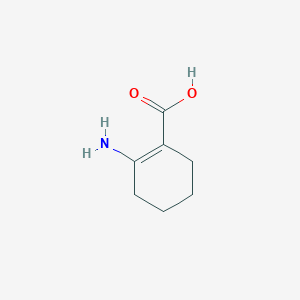

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)



